SP600125

Description

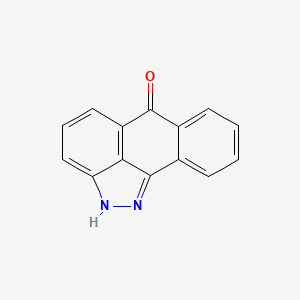

JNK (c-Jun N-terminal kinase) inhibitor; structure in first source

Properties

IUPAC Name |

14,15-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),2,4,6,9(16),10,12-heptaen-8-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8N2O/c17-14-9-5-2-1-4-8(9)13-12-10(14)6-3-7-11(12)15-16-13/h1-7H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACPOUJIDANTYHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=NNC4=CC=CC(=C43)C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2040525 | |

| Record name | Anthra(1,9-cd)pyrazol-6(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2040525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129-56-6 | |

| Record name | Anthra[1,9-cd]pyrazol-6(2H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=129-56-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Anthra(1,9-cd)pyrazol-6(2H)-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000129566 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrazolanthrone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01782 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1,9-Pyrazoloanthrone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75890 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Anthra[1,9-cd]pyrazol-6(2H)-one | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Anthra(1,9-cd)pyrazol-6(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2040525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Anthra[1,9-cd]pyrazol-6(2H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.506 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PYRAZOLANTHRONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1TW30Y2766 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

SP600125: A Technical Guide to its Mechanism of Action

Executive Summary: SP600125 is a potent, cell-permeable, reversible, and ATP-competitive inhibitor of c-Jun N-terminal kinases (JNKs).[1][2][3] It exhibits significant inhibitory activity against all three JNK isoforms (JNK1, JNK2, and JNK3), making it a widely utilized tool in biomedical research to investigate the roles of the JNK signaling pathway in various cellular processes.[1][4][5] This document provides an in-depth technical overview of this compound's core mechanism of action, its quantitative inhibition profile, selectivity, known off-target effects, and detailed protocols for key experimental applications. It is intended for researchers, scientists, and drug development professionals seeking to employ this compound in their studies.

Core Mechanism of Action

Primary Target: JNK Isoforms

The primary molecular targets of this compound are the c-Jun N-terminal kinases (JNKs), which are members of the mitogen-activated protein kinase (MAPK) family.[3][6] These stress-activated protein kinases are involved in critical cellular processes including inflammation, apoptosis, cell differentiation, and proliferation.[2][7] this compound demonstrates potent inhibition against JNK1, JNK2, and JNK3 isoforms with similar efficacy in cell-free assays.[1][4][8]

Mode of Inhibition: Reversible and ATP-Competitive

This compound functions as a reversible, ATP-competitive inhibitor.[2][8][9] It binds to the ATP-binding pocket of the JNK enzyme, preventing the phosphorylation of its downstream substrates.[2][8] Kinetic studies have confirmed that its mechanism is competitive with respect to ATP.[2] This mode of action is crucial for its function, as it directly blocks the catalytic activity of the kinase.

Downstream Signaling: Inhibition of the JNK/c-Jun/AP-1 Axis

Upon activation by upstream kinases (like MKK4 and MKK7) in response to stimuli such as inflammatory cytokines, UV radiation, or osmotic shock, JNK phosphorylates several transcription factors.[2][6] A primary and well-characterized substrate is c-Jun, a component of the Activator Protein-1 (AP-1) transcription factor complex.[2] By inhibiting JNK, this compound effectively blocks the phosphorylation of c-Jun at its N-terminal serine residues (Ser-63 and Ser-73).[2][4][5] This inhibition prevents the activation of AP-1, which in turn suppresses the transcription of numerous AP-1 target genes, including those involved in inflammation and cell survival, such as COX-2, TNF-α, IFN-γ, and IL-2.[2][5][10]

Quantitative Inhibition Profile

The inhibitory potency of this compound has been quantified in both biochemical and cell-based assays. The values can differ significantly between these contexts, primarily due to the high intracellular concentrations of ATP in cellular environments, which competes with the inhibitor.[2]

Table 1: In Vitro Kinase Inhibition Profile of this compound

| Target Kinase | IC₅₀ / Kᵢ | Species | Notes |

|---|---|---|---|

| JNK1 | 40 nM (IC₅₀)[1][4] | Human (recombinant) | Cell-free kinase assay. |

| JNK2 | 40 nM (IC₅₀)[1][4] | Human (recombinant) | Cell-free kinase assay. |

| JNK2 | 190 nM (Kᵢ)[2][9] | Human (recombinant) | ATP-competitive inhibition. |

| JNK3 | 90 nM (IC₅₀)[1][4] | Human (recombinant) | Cell-free kinase assay. |

Table 2: Cell-Based Inhibition Profile of this compound

| Cellular Process / Target | IC₅₀ | Cell Type | Stimulus |

|---|---|---|---|

| c-Jun Phosphorylation | 5 - 10 µM[2][4] | Jurkat T cells | PMA / anti-CD3 / anti-CD28 |

| IL-2 Expression | 5 µM[2] | Primary Human CD4⁺ T cells | Th1/Th2 polarizing conditions |

| IFN-γ Expression | 6 µM[2] | Jurkat T cells | PMA / Phytohemagglutinin |

| TNF-α Expression | 7 - 12 µM[2] | Primary Human CD4⁺ T cells | Th1 polarizing conditions |

| COX-2 mRNA Expression | 5 µM[2] | Human PBMCs | Lipopolysaccharide (LPS) |

Selectivity and Off-Target Effects

While this compound is widely used as a selective JNK inhibitor, it is crucial for researchers to be aware of its potential for off-target effects, particularly at higher concentrations.

Selectivity Over Other MAPKs

This compound exhibits high selectivity for JNKs when compared to other closely related MAP kinases. It demonstrates over 20-fold selectivity against a range of other kinases and over 300-fold selectivity against ERK1 and p38-2.[2][3][11] This makes it a valuable tool for distinguishing JNK-mediated pathways from other MAPK signaling cascades.

Known Off-Target Kinase Inhibition

Despite its selectivity, this compound has been shown to inhibit a panel of other serine/threonine kinases, often with potency similar to or greater than its inhibition of JNK.[4][8] Researchers should exercise caution and use the minimum effective concentration to avoid these confounding effects.[12]

Table 3: Selected Off-Target Kinases Inhibited by this compound

| Off-Target Kinase | IC₅₀ | Notes |

|---|---|---|

| Aurora Kinase A | 60 nM[4] | Broad-spectrum kinase activity. |

| FLT3 | 90 nM[4] | Broad-spectrum kinase activity. |

| TRKA | 70 nM[4] | Broad-spectrum kinase activity. |

| Mps1 | -[4] | Inhibition of Mps1 can lead to G2/M cell cycle arrest.[4] |

| PI3K (p110δ) | -[13][14] | Isoform-selective inhibition, primarily affecting leukocytes.[13] |

| NQO1 | -[15] | Potent inhibition of NAD(P)H: quinone oxidoreductase 1, independent of JNK.[15] |

| CDK family | -[8] | Inhibition of kinases like CDK2 has been reported.[8] |

JNK-Independent Signaling Activation

Paradoxically, this compound has been reported to induce the phosphorylation and activation of other signaling pathways independent of its JNK inhibitory role. One study demonstrated that this compound can induce the phosphorylation of Src, the type I insulin-like growth factor receptor (IGF-IR), Akt, and Erk1/2.[7] This activation cascade appears to be initiated by Src and is not affected by the knockdown of JNK1/2, highlighting a complex, JNK-independent activity of the compound.[7]

Key Experimental Protocols

In Vitro JNK Kinase Assay

This assay directly measures the ability of this compound to inhibit JNK's phosphotransferase activity.

Methodology:

-

Reaction Mixture: Prepare a reaction buffer (e.g., 50 mM HEPES pH 7.5, 2.5 mM MgCl₂, 1 mM MnCl₂, 1 mM DTT, 0.2 mg/mL BSA).[4]

-

Components: To the buffer, add recombinant active JNK1, JNK2, or JNK3 enzyme (e.g., 5-10 nM).[2][4]

-

Inhibitor: Add varying concentrations of this compound (typically from a DMSO stock, with equivalent DMSO in control wells).

-

Substrate: Add a JNK substrate, such as recombinant GST-c-Jun (e.g., 2 µM) or Myelin Basic Protein (MBP).[2][16]

-

Initiation: Start the reaction by adding ATP. For radiometric assays, use a mixture of unlabeled ATP (e.g., 8 µM) and radiolabeled [γ-³³P]ATP.[4]

-

Incubation: Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes).[16]

-

Termination & Detection: Stop the reaction (e.g., by adding phosphoric acid) and quantify the incorporation of the phosphate group into the substrate via methods like filter binding and scintillation counting or phosphospecific antibodies.

-

Data Analysis: Calculate IC₅₀ values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Western Blot for c-Jun Phosphorylation

This is the most common cell-based assay to confirm the functional inhibition of the JNK pathway by this compound.

Methodology:

-

Cell Culture and Treatment: Plate cells (e.g., Jurkat, HeLa, HepG2) and allow them to adhere or stabilize.[2][7]

-

Pre-treatment: Incubate cells with desired concentrations of this compound (e.g., 10-50 µM) or vehicle (DMSO) for a specified time (e.g., 1-2 hours).[5][17]

-

Stimulation: Add a known JNK activator (e.g., TNF-α, Anisomycin, LPS) for a short period (e.g., 15-30 minutes) to induce c-Jun phosphorylation.[18][19]

-

Cell Lysis: Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-50 µg) on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane (e.g., with 5% BSA or non-fat milk in TBST).

-

Incubate with a primary antibody specific for phosphorylated c-Jun (e.g., anti-phospho-c-Jun Ser63/73).

-

Wash and incubate with an appropriate HRP-conjugated secondary antibody.

-

-

Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Normalization: Strip the blot and re-probe with an antibody for total c-Jun or a loading control (e.g., β-actin, GAPDH) to confirm equal protein loading.[20]

Cell Viability Assay (CCK-8)

This assay measures cell viability to assess the cytotoxic or cytostatic effects of this compound.

Methodology:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and incubate for 24 hours.

-

Treatment: Treat cells with a serial dilution of this compound for the desired duration (e.g., 24, 48, or 72 hours).[21][22]

-

Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.[21]

-

Incubation: Incubate the plate at 37°C for 1-4 hours.

-

Measurement: Measure the absorbance at 450 nm using a microplate reader.[21] The absorbance is directly proportional to the number of viable cells.

Apoptosis Assay (Annexin V Staining)

This flow cytometry-based assay quantifies apoptosis by detecting the externalization of phosphatidylserine.

Methodology:

-

Cell Treatment: Treat cells in culture with this compound and/or an apoptotic stimulus (e.g., TNF-α) for the desired time.[17][21]

-

Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

-

Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI).[21]

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[21]

-

Analysis: Analyze the stained cells by flow cytometry.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Visualized Pathways and Workflows

Caption: this compound blocks the JNK signaling cascade by competitively inhibiting ATP binding to JNK.

Caption: A typical workflow for studying the cellular effects of this compound treatment.

Caption: this compound can activate Src-IGF-IR signaling independent of its JNK inhibitory role.[7]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound, an anthrapyrazolone inhibitor of Jun N-terminal kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. agscientific.com [agscientific.com]

- 4. selleckchem.com [selleckchem.com]

- 5. This compound | Cell Signaling Technology [cellsignal.com]

- 6. spandidos-publications.com [spandidos-publications.com]

- 7. This compound Induces Src and Type I IGF Receptor Phosphorylation Independent of JNK [mdpi.com]

- 8. Structural basis for the selective inhibition of JNK1 by the scaffolding protein JIP1 and this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 9. bpsbioscience.com [bpsbioscience.com]

- 10. JNK inhibition by this compound Attenuates Trans-10, Cis-12 Conjugated Linoleic Acid- Mediated Regulation of Inflammatory and Lipogenic Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 11. lb-broth-lennox.com [lb-broth-lennox.com]

- 12. angiotensin-1-2-1-7-amide.com [angiotensin-1-2-1-7-amide.com]

- 13. Encountering unpredicted off-target effects of pharmacological inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. This compound, a selective JNK inhibitor, is a potent inhibitor of NAD(P)H: quinone oxidoreductase 1 (NQO1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. embopress.org [embopress.org]

- 17. researchgate.net [researchgate.net]

- 18. c-Jun N-terminal Kinase Inhibitor II (this compound) Activates Müllerian Inhibiting Substance Type II Receptor-Mediated Signal Transduction - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. e-century.us [e-century.us]

- 22. researchgate.net [researchgate.net]

SP600125: A Technical Guide to a Selective JNK Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

SP600125 is a potent, cell-permeable, reversible, and ATP-competitive inhibitor of c-Jun N-terminal kinases (JNKs).[1][2] Identified as an anthrapyrazolone compound, it demonstrates significant inhibitory activity against all three JNK isoforms (JNK1, JNK2, and JNK3).[3][4][5][6] Its ability to suppress the JNK signaling cascade has made it an invaluable tool in dissecting the role of this pathway in a multitude of cellular processes, including inflammation, apoptosis, cell proliferation, and differentiation.[1][3][7] This technical guide provides an in-depth overview of this compound, focusing on its selectivity, mechanism of action, effects on signaling pathways, and detailed experimental protocols for its use in a research setting. While widely used for its JNK-specific effects, it is critical for researchers to be aware of its potential off-target activities to ensure accurate interpretation of experimental data.[2][7]

Mechanism of Action

This compound exerts its inhibitory effect by competing with ATP for the binding site on the JNK enzyme.[2][3] This reversible, competitive inhibition prevents the autophosphorylation of JNK and the subsequent phosphorylation of its downstream targets, most notably the transcription factor c-Jun.[3][8] By blocking the phosphorylation of c-Jun at its N-terminal serine residues (Ser-63 and Ser-73), this compound effectively inhibits the formation and transcriptional activity of the Activator Protein-1 (AP-1) complex. This leads to the downregulation of various genes involved in inflammatory and stress responses.[3][8] The structural basis for its JNK specificity lies in how it occupies a hydrophobic pocket within the ATP-binding site.[2]

Data Presentation: Selectivity and Potency

The efficacy and selectivity of this compound have been characterized through extensive kinase screening assays. The following tables summarize the quantitative data on its inhibitory activity.

Table 1: Inhibitory Activity of this compound against JNK Isoforms

| Kinase | IC₅₀ (nM) | Kᵢ (µM) | Assay Condition |

| JNK1 | 40 | - | Cell-free assay |

| JNK2 | 40 | 0.19 ± 0.06 | Cell-free assay |

| JNK3 | 90 | - | Cell-free assay |

Data sourced from multiple cell-free assays.[3][4][5][6][9]

Table 2: Selectivity Profile of this compound Against Other Kinases

| Kinase | Selectivity vs. JNK2 | IC₅₀ (nM) |

| MAPK Family | ||

| ERK1 | >300-fold | >10,000 |

| p38-2 | >300-fold | >10,000 |

| MAPKK Family | ||

| MKK4 | ~10-fold | 400 |

| MKK3 | ~25-fold | >1,000 |

| MKK6 | ~25-fold | >1,000 |

| Other Serine/Threonine Kinases | ||

| Aurora Kinase A | Broad-spectrum | 60 |

| FLT3 | Broad-spectrum | 90 |

| TRKA | Broad-spectrum | 70 |

| PKBα (Akt) | ~25-fold | >1,000 |

| PKCα | ~25-fold | >1,000 |

| PKA | >300-fold | >10,000 |

| CDK1 | JNK-independent effect | - |

| Other Enzymes | ||

| NQO1 | Potent inhibitor | - |

Data compiled from various sources.[2][3][4][10] It is important to note that while this compound is highly selective against related MAP kinases like ERK and p38, it can inhibit other kinases with similar or greater potency than JNK under certain conditions, a critical consideration for experimental design.[2][7]

Signaling Pathways and Cellular Effects

Inhibition of the JNK Signaling Pathway

The primary role of this compound is the direct inhibition of the JNK signaling cascade. This pathway is a critical mediator of cellular responses to environmental stress and inflammatory cytokines.

Cellular Consequences of JNK Inhibition

By blocking the JNK pathway, this compound influences numerous cellular functions:

-

Inflammation: It dose-dependently inhibits the expression of inflammatory genes such as COX-2, TNF-α, IL-2, and IFN-γ in various cell types.[3][8] In cellular assays, IC₅₀ values for inhibiting cytokine expression typically range from 5 to 12 µM.[3][4]

-

Apoptosis: The role of JNK in apoptosis is context-dependent. This compound has been shown to protect cells from apoptosis induced by certain stimuli, such as ischemia/reperfusion injury.[5][6] Conversely, in some cancer cell lines, it can enhance sensitivity to chemotherapeutic agents and promote apoptosis.[11]

-

Cell Cycle and Proliferation: this compound can induce a G2/M phase arrest and endoreduplication in some cell lines, an effect that may be independent of JNK inhibition and linked to its activity against other kinases like Aurora A and CDK1.[4][12] It has also been shown to promote the proliferation of certain cell types, like auricular chondrocytes.[13]

Off-Target and JNK-Independent Effects

Recent studies have revealed that some effects of this compound are not mediated by JNK inhibition.

-

Src/IGF-IR Activation: this compound can induce the phosphorylation of Src, Insulin-like Growth Factor I Receptor (IGF-IR), Akt, and Erk1/2, independent of its action on JNK.[14]

-

NQO1 Inhibition: this compound has been identified as a potent inhibitor of NAD(P)H: quinone oxidoreductase 1 (NQO1), binding to its active pocket.[10] This action is independent of JNK and should be considered in studies where NQO1 is highly expressed.[10]

-

MISRII Signaling: The compound can activate the Müllerian inhibiting substance type II receptor (MISRII) signaling pathway, suggesting potential therapeutic applications in reproductive tract cancers.[15]

Experimental Protocols

In Vitro Kinase Assay (Radioactive Filter Binding)

This protocol outlines a method to determine the IC₅₀ of this compound against a JNK isoform.

Materials:

-

Recombinant active JNK enzyme (e.g., JNK2/SAPK1a)

-

Substrate protein (e.g., GST-c-Jun)

-

Kinase Assay Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA)

-

[γ-³²P]ATP

-

10% (v/v) ATP solution

-

This compound stock solution in DMSO

-

Phosphocellulose paper

-

0.75% Phosphoric acid

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing Kinase Assay Buffer, 25 µM ATP, substrate protein (0.5 mg/ml), and the recombinant JNK enzyme.

-

Serially dilute this compound in DMSO and add to the reaction mixture to achieve final concentrations ranging from 1 nM to 100 µM. Include a DMSO-only control.

-

Initiate the kinase reaction by adding [γ-³²P]ATP (approx. 0.2 µCi per reaction).

-

Incubate the reaction at 30°C for a predetermined time (e.g., 20-30 minutes) within the linear range of the assay.

-

Stop the reaction by spotting an aliquot of the reaction mixture onto phosphocellulose paper.

-

Wash the paper three times for 5-10 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Air dry the paper and measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control and plot the data to determine the IC₅₀ value.

Cellular Assay: Inhibition of c-Jun Phosphorylation (Western Blot)

This protocol details how to assess the efficacy of this compound in a cellular context.

Materials:

-

Cell line (e.g., Jurkat T cells)

-

Cell culture medium

-

Stimulant (e.g., Phorbol 12-myristate 13-acetate (PMA) plus anti-CD3/anti-CD28 antibodies)

-

This compound stock solution in DMSO

-

Phosphate-Buffered Saline (PBS)

-

Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels, running buffer, and transfer apparatus

-

PVDF membrane

-

Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: Rabbit anti-phospho-c-Jun (Ser63), Rabbit anti-c-Jun

-

Secondary antibody: HRP-conjugated anti-rabbit IgG

-

Enhanced Chemiluminescence (ECL) substrate

Procedure:

-

Cell Culture and Treatment: Plate Jurkat T cells at an appropriate density. Allow them to rest before treatment.

-

Inhibitor Pre-treatment: Pre-treat cells with varying concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) or DMSO vehicle control for a specified time (e.g., 15-45 minutes).[8]

-

Stimulation: Add the stimulant (e.g., 50 ng/ml PMA, 0.5 µg/ml anti-CD3, 2 µg/ml anti-CD28) to the culture medium and incubate for 30 minutes.[3]

-

Cell Lysis: Harvest the cells, wash with ice-cold PBS, and lyse with ice-cold Lysis Buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Western Blotting:

-

Denature equal amounts of protein (e.g., 20-30 µg) from each sample and separate by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-c-Jun overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an ECL substrate and an imaging system.

-

-

Re-probing: To ensure equal protein loading, strip the membrane and re-probe with an antibody against total c-Jun or a loading control like β-actin.

Conclusion

This compound remains a cornerstone pharmacological tool for investigating JNK-mediated signaling. Its high potency and selectivity against JNKs compared to other MAPKs make it effective for elucidating the roles of JNK in health and disease.[1][3] However, the growing body of evidence highlighting its off-target effects on other kinases and enzymes, such as Aurora kinase A and NQO1, necessitates careful experimental design and data interpretation.[4][7][10] Researchers employing this compound should validate key findings using complementary approaches, such as genetic knockdown (siRNA/shRNA) of JNK, to confirm that the observed effects are indeed attributable to the inhibition of the JNK cascade. When used judiciously, this compound will continue to be a valuable asset in both basic research and the early stages of drug development.

References

- 1. agscientific.com [agscientific.com]

- 2. Structural basis for the selective inhibition of JNK1 by the scaffolding protein JIP1 and this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound, an anthrapyrazolone inhibitor of Jun N-terminal kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | JNK inhibitor | Mechanism | Concentration [selleckchem.com]

- 5. SP 600125 | JNK/c-Jun | Tocris Bioscience [tocris.com]

- 6. SP 600125 | JNK/c-jun Inhibitors: R&D Systems [rndsystems.com]

- 7. keio.elsevierpure.com [keio.elsevierpure.com]

- 8. This compound | Cell Signaling Technology [cellsignal.com]

- 9. JNK Signaling Pathway [selleckchem.com]

- 10. This compound, a selective JNK inhibitor, is a potent inhibitor of NAD(P)H: quinone oxidoreductase 1 (NQO1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. This compound, a JNK-Specific Inhibitor, Regulates in vitro Auricular Cartilage Regeneration by Promoting Cell Proliferation and Inhibiting Extracellular Matrix Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. c-Jun N-terminal Kinase Inhibitor II (this compound) Activates Müllerian Inhibiting Substance Type II Receptor-Mediated Signal Transduction - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the ATP-Competitive Inhibition of JNK by SP600125

For Researchers, Scientists, and Drug Development Professionals

Abstract

SP600125 is a potent, cell-permeable, reversible, and ATP-competitive inhibitor of c-Jun N-terminal kinases (JNKs). This technical guide provides a comprehensive overview of the core principles of this compound's mechanism of action, its quantitative inhibitory profile, and detailed experimental protocols for its characterization. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize this compound as a tool for investigating JNK signaling pathways and as a reference point in the development of novel kinase inhibitors.

Introduction to this compound and JNK Signaling

The c-Jun N-terminal kinases (JNKs), members of the mitogen-activated protein kinase (MAPK) family, are critical mediators of cellular responses to a variety of stress signals, including inflammatory cytokines, ultraviolet radiation, and oxidative stress. The JNK signaling cascade is implicated in a wide array of physiological and pathological processes, such as inflammation, apoptosis, cell differentiation, and proliferation. Dysregulation of the JNK pathway has been linked to numerous diseases, including neurodegenerative disorders, inflammatory conditions, and cancer.

This compound, an anthrapyrazolone derivative, was one of the first potent and selective small molecule inhibitors of JNK to be widely characterized. Its ability to compete with ATP for binding to the kinase domain of JNKs makes it an invaluable tool for elucidating the roles of JNK in cellular signaling and for validating JNK as a therapeutic target.

Mechanism of Action: ATP-Competitive Inhibition

This compound exerts its inhibitory effect by directly competing with adenosine triphosphate (ATP) for binding to the catalytic site of JNK enzymes.[1][2] Protein kinases, including JNK, possess a conserved ATP-binding pocket. This compound is designed to fit into this pocket, thereby preventing the binding of ATP and the subsequent transfer of a phosphate group to JNK substrates like c-Jun.[1][2] This mode of inhibition is reversible, meaning that this compound can dissociate from the enzyme, and its inhibitory effect can be overcome by increasing the concentration of ATP.

dot

JNK Signaling Pathway

The JNK signaling pathway is a multi-tiered kinase cascade. It is typically initiated by environmental stresses or inflammatory cytokines. These stimuli activate MAP kinase kinase kinases (MAPKKKs), which in turn phosphorylate and activate MAP kinase kinases (MKKs), specifically MKK4 and MKK7. Activated MKK4/7 then dually phosphorylate JNK on threonine and tyrosine residues within its activation loop, leading to JNK activation. Active JNK can then translocate to the nucleus to phosphorylate and regulate the activity of various transcription factors, most notably c-Jun, a component of the AP-1 transcription factor complex.

dot

Quantitative Data

The inhibitory potency and selectivity of this compound have been extensively characterized using various in vitro kinase assays. The following tables summarize the key quantitative data.

Table 1: Inhibitory Potency of this compound against JNK Isoforms

| Kinase | IC50 (nM) | Ki (µM) |

| JNK1 | 40 | 0.19 |

| JNK2 | 40 | 0.19 |

| JNK3 | 90 | 0.19 |

IC50 (Half maximal inhibitory concentration) and Ki (inhibition constant) values are critical metrics for assessing the potency of an inhibitor. Lower values indicate higher potency.

Table 2: Selectivity Profile of this compound against Other Kinases

| Kinase | IC50 (nM) | Fold Selectivity vs. JNK1/2 |

| MKK4 | >10,000 | >250 |

| MKK3 | >10,000 | >250 |

| MKK6 | >10,000 | >250 |

| ERK2 | >10,000 | >250 |

| p38 | >10,000 | >250 |

| LCK | >10,000 | >250 |

| SRC | >10,000 | >250 |

| CDK1 | >10,000 | >250 |

| CDK2 | >10,000 | >250 |

Selectivity is a crucial parameter for a chemical probe, as it ensures that the observed biological effects are due to the inhibition of the intended target.

Experimental Protocols

The following protocols provide detailed methodologies for key experiments used to characterize the inhibitory activity of this compound.

In Vitro JNK Kinase Inhibition Assay (Radiometric Filter Binding Assay)

This assay measures the transfer of 33P from [γ-33P]ATP to a JNK substrate (e.g., GST-c-Jun).

dot

Materials:

-

Recombinant active JNK1, JNK2, or JNK3

-

GST-c-Jun (1-79) substrate

-

Kinase Assay Buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT)

-

[γ-33P]ATP

-

Non-radiolabeled ATP

-

This compound stock solution in DMSO

-

Phosphocellulose filter plates

-

Phosphoric acid (75 mM)

-

Scintillation cocktail

-

Microplate scintillation counter

Procedure:

-

Prepare Reagent Mix: In the kinase assay buffer, prepare a master mix containing the JNK enzyme and GST-c-Jun substrate to the desired final concentrations (e.g., 10 nM JNK, 2 µM GST-c-Jun).

-

Inhibitor Dilution: Prepare a serial dilution of this compound in kinase assay buffer containing a final DMSO concentration of 1%. Include a DMSO-only control (0% inhibition) and a no-enzyme control (100% inhibition).

-

Initiate Reaction: To each well of a 96-well plate, add the this compound dilution (or control). Add the enzyme/substrate master mix. Initiate the kinase reaction by adding a solution of [γ-33P]ATP and non-radiolabeled ATP (e.g., to a final concentration of 10 µM ATP with a specific activity of ~500 cpm/pmol).

-

Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30 minutes), ensuring the reaction is in the linear range.

-

Stop Reaction: Terminate the reaction by adding an equal volume of 75 mM phosphoric acid.

-

Filter Binding: Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated GST-c-Jun will bind to the filter, while the unincorporated [γ-33P]ATP will pass through.

-

Washing: Wash the filter plate multiple times with 75 mM phosphoric acid to remove any remaining unincorporated ATP.

-

Scintillation Counting: Add scintillation cocktail to each well and measure the incorporated radioactivity using a microplate scintillation counter.

-

Data Analysis:

-

Calculate the percent inhibition for each this compound concentration relative to the DMSO control.

-

Plot the percent inhibition against the logarithm of the this compound concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [ATP]/Km,ATP), where [ATP] is the ATP concentration in the assay and Km,ATP is the Michaelis-Menten constant of JNK for ATP.[3]

-

Cellular Assay: Inhibition of c-Jun Phosphorylation (Western Blot)

This assay determines the ability of this compound to inhibit the phosphorylation of endogenous c-Jun in a cellular context.

Materials:

-

Cell line responsive to JNK activation (e.g., HeLa, HEK293)

-

Cell culture medium and supplements

-

JNK activator (e.g., Anisomycin, UV-C radiation)

-

This compound stock solution in DMSO

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: anti-phospho-c-Jun (Ser63), anti-total c-Jun, and a loading control antibody (e.g., anti-GAPDH or anti-β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Culture and Treatment: Seed cells in multi-well plates and allow them to adhere. Pre-treat the cells with various concentrations of this compound (and a DMSO vehicle control) for a specified time (e.g., 1 hour).

-

JNK Activation: Stimulate the cells with a JNK activator (e.g., 10 µg/mL Anisomycin for 30 minutes).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blot:

-

Normalize the protein concentrations of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-c-Jun overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an ECL substrate and an imaging system.

-

-

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with antibodies against total c-Jun and a loading control.

-

Data Analysis: Quantify the band intensities for phospho-c-Jun, total c-Jun, and the loading control. Calculate the ratio of phospho-c-Jun to total c-Jun for each treatment condition and normalize to the stimulated DMSO control.

Conclusion

This compound remains a cornerstone tool for the study of JNK signaling. Its well-defined ATP-competitive mechanism of action, coupled with its potency and selectivity, allows for the specific interrogation of JNK function in a multitude of biological systems. The experimental protocols detailed in this guide provide a robust framework for the characterization of this compound and other potential JNK inhibitors. A thorough understanding of these methodologies is essential for researchers and drug development professionals seeking to advance our knowledge of JNK biology and its therapeutic potential.

References

The Role of SP600125 in Apoptosis Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of SP600125, a potent and selective inhibitor of c-Jun N-terminal kinase (JNK), and its multifaceted role in the study of apoptosis. This compound has become an indispensable tool for dissecting the complex signaling networks that govern programmed cell death, offering critical insights into cancer biology, neurodegenerative disorders, and inflammatory diseases.

Core Mechanism of Action

This compound, an anthrapyrazolone derivative, functions as a reversible, ATP-competitive inhibitor of JNK isoforms JNK1, JNK2, and JNK3.[1][2] The JNKs are a family of stress-activated protein kinases (SAPKs) that respond to a wide array of stimuli, including inflammatory cytokines, UV radiation, osmotic shock, and bacterial endotoxins.[1][3] By binding to the ATP-binding pocket of JNK, this compound prevents the phosphorylation of its key downstream targets, most notably the transcription factor c-Jun, a component of the Activator Protein-1 (AP-1) complex.[1] This inhibition blocks the AP-1-mediated transcription of numerous genes involved in critical cellular processes such as proliferation, inflammation, and, pivotally, apoptosis.[4]

The JNK Signaling Pathway and this compound Intervention

The JNK signaling cascade is a central pathway in cellular stress response. External or internal stress signals activate a cascade of upstream kinases (MAPKKKs and MAPKKs like MKK4/7) that ultimately phosphorylate and activate JNK. Activated JNK then translocates to the nucleus to phosphorylate and activate transcription factors like c-Jun, leading to the regulation of target gene expression. These target genes include members of the Bcl-2 family and other proteins that can either promote or inhibit apoptosis, depending on the cellular context and the nature of the stimulus.

The Dichotomous Role of this compound in Apoptosis

Research has revealed that this compound can exert both pro-apoptotic and anti-apoptotic effects, a duality that is highly dependent on the cell type and the specific pathological context.

Pro-Apoptotic Effects in Cancer Research

In numerous cancer cell lines, inhibition of the JNK pathway by this compound paradoxically leads to the induction of apoptosis. This suggests that in these malignant cells, the JNK pathway may play a pro-survival role.

-

Cell Cycle Arrest and Apoptosis: In gastrointestinal and leukemia cancer cells, this compound treatment inhibits proliferation, causes G2/M phase cell cycle arrest, and induces apoptosis.[5][6][7] This is often accompanied by the activation of key apoptotic executioners.

-

Caspase Activation: The pro-apoptotic effect is frequently mediated through the activation of initiator caspases (caspase-8, caspase-9) and executioner caspases (caspase-3), leading to the cleavage of critical cellular substrates like Poly (ADP-ribose) polymerase (PARP).[6][8][9][10]

-

Modulation of Bcl-2 Family Proteins: this compound can alter the balance of pro- and anti-apoptotic proteins of the Bcl-2 family. For instance, it has been shown to upregulate the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2, thereby increasing the Bax/Bcl-2 ratio and promoting mitochondrial-mediated apoptosis.[11] Overexpression of Bcl-2 has been shown to confer resistance to this compound-induced apoptosis in leukemia cells.[5][7]

-

Overcoming Treatment Resistance: In certain cancer models, such as metastatic tetraploid cancer cells, this compound can overcome resistance to radiation-induced apoptosis, highlighting its potential as a sensitizing agent in combination therapies.[12]

Anti-Apoptotic Effects in Neuroprotection and Inflammation

Conversely, in models of neurodegeneration and inflammation where the JNK pathway is a primary driver of stress-induced cell death, this compound acts as a cytoprotective agent.

-

Neuroprotection: In the MPTP mouse model of Parkinson's disease, inhibiting JNK with this compound reduces c-Jun phosphorylation and protects dopaminergic neurons from apoptosis.[13][14] It also shows protective effects in models of heroin-induced neuronal apoptosis.[15]

-

Anti-Inflammatory Effects: In a murine model of colitis, this compound treatment reduces inflammation, decreases the production of TNF-α, and markedly reduces epithelial cell apoptosis.[4]

-

Immune Modulation: this compound can inhibit the anti-CD3-induced apoptosis of thymocytes, demonstrating its role in modulating immune cell death pathways.[1][16]

Quantitative Data Summary

The following tables summarize key quantitative data regarding the inhibitory profile and cellular effects of this compound.

Table 1: Inhibitory Potency of this compound

| Target | Parameter | Value | Reference(s) |

|---|---|---|---|

| JNK1 | IC₅₀ | 40 nM | [2][17] |

| JNK2 | IC₅₀ | 40 nM | [2][17] |

| JNK3 | IC₅₀ | 90 nM | [2][17] |

| JNK1, -2, -3 | Kᵢ | 0.19 µM | [1] |

| c-Jun Phosphorylation | IC₅₀ | 5 - 10 µM (Jurkat T cells) |[2] |

Table 2: Pro-Apoptotic Effects of this compound in Cancer Cell Lines

| Cell Lines | Effect | Magnitude | Concentration | Reference(s) |

|---|---|---|---|---|

| COLO205, BCG-823, MKN-45, AGS | Increased Apoptosis | 1.5 - 4.5 fold | Not specified | [6] |

| Various Leukemia Cells | Decreased Cell Viability | IC₅₀ ≈ 30 µM (at 48h) | > 20 µM | [18] |

| Human Leukemia U937 | G2/M Arrest & Apoptosis | Significant | 20 - 40 µM | [5][7][9] |

| OEC-M1 (HNSCC) | Rescue from Paclitaxel-induced apoptosis | Significant | 10 µM |[19] |

Experimental Protocols & Workflow

A typical investigation into the effects of this compound on apoptosis involves cell treatment followed by a series of assays to measure cell viability, protein expression, and specific apoptotic events.

Protocol 1: Western Blot Analysis of Apoptotic Markers

This protocol is for detecting changes in the expression and cleavage of key apoptosis-related proteins following this compound treatment.[20][21]

A. Materials and Reagents

-

Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

BCA Protein Assay Kit.

-

SDS-PAGE gels (8-12%).

-

PVDF membrane.

-

Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary Antibodies: Anti-cleaved-caspase-3, Anti-PARP, Anti-Bcl-2, Anti-Bax, Anti-p-JNK, Anti-JNK, Anti-p-c-Jun, Anti-c-Jun, Anti-Actin or α-tubulin (loading control).

-

HRP-conjugated secondary antibodies.

-

Enhanced Chemiluminescence (ECL) substrate.

B. Procedure

-

Cell Lysis: After treatment with this compound for the desired time, wash cells with ice-cold PBS and collect them. Lyse the cell pellets in lysis buffer on ice for 30 minutes, vortexing intermittently.

-

Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.

-

Sample Preparation: Mix 20-40 µg of protein from each sample with Laemmli sample buffer and boil at 95-100°C for 5 minutes.

-

SDS-PAGE and Transfer: Load samples onto an SDS-PAGE gel and run electrophoresis to separate proteins by size. Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane in Blocking Buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST for 10 minutes each. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again as in the previous step. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify band intensity using software like ImageJ. Normalize the expression of target proteins to the loading control. An increase in cleaved caspase-3 and cleaved PARP, or a shift in the Bax/Bcl-2 ratio, indicates apoptosis.

Protocol 2: Caspase-3 Activity Assay

This colorimetric assay quantifies the activity of executioner caspase-3, a hallmark of apoptosis.[9][15]

A. Materials and Reagents

-

Caspase-3 Colorimetric Assay Kit (containing cell lysis buffer, reaction buffer, and caspase-3 substrate like DEVD-pNA).

-

96-well microplate.

-

Microplate reader.

B. Procedure

-

Cell Treatment and Lysis: Treat 1-2 x 10⁶ cells with this compound. After treatment, collect cells and lyse them using the kit's lysis buffer on ice.

-

Protein Quantification: Centrifuge the lysates and determine the protein concentration of the supernatant.

-

Assay Reaction: In a 96-well plate, add 50-100 µg of protein lysate per well. Add reaction buffer and the DEVD-pNA substrate to each well.

-

Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light. Active caspase-3 in the lysate will cleave the substrate, releasing the chromophore p-nitroaniline (pNA).

-

Measurement: Measure the absorbance at 405 nm using a microplate reader.

-

Analysis: The absorbance is directly proportional to the caspase-3 activity in the sample. Compare the readings from treated samples to the untreated control to determine the fold-change in activity.

Protocol 3: Flow Cytometry for Apoptosis Detection (Annexin V/PI Staining)

This method distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[9]

A. Materials and Reagents

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer).

-

Flow cytometer.

B. Procedure

-

Cell Treatment and Collection: Treat cells with this compound for the desired duration. Collect both adherent and floating cells.

-

Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Conclusion

This compound is a powerful and versatile chemical probe for investigating the role of JNK signaling in apoptosis. Its context-dependent ability to either induce or prevent programmed cell death makes it a crucial tool for researchers in oncology, neurobiology, and immunology.[1][22] By inhibiting a key node in cellular stress signaling, this compound allows for the precise dissection of pathways that determine cell fate. A thorough understanding of its mechanism, combined with rigorous experimental design as outlined in this guide, will continue to advance its application in both basic research and the development of novel therapeutic strategies.

References

- 1. pnas.org [pnas.org]

- 2. cancer-research-network.com [cancer-research-network.com]

- 3. This compound, an anthrapyrazolone inhibitor of Jun N-terminal kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The specific JNK inhibitor this compound targets tumour necrosis factor-alpha production and epithelial cell apoptosis in acute murine colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. JNK inhibitor this compound promotes the formation of polymerized tubulin, leading to G2/M phase arrest, endoreduplication, and delayed apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Induction of apoptosis and cell cycle arrest by a specific c-Jun NH2-terminal kinase (JNK) inhibitor, SP-600125, in gastrointestinal cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Bcl-2 overexpression attenuates this compound-induced apoptosis in human leukemia U937 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The c-Jun-N-terminal-Kinase inhibitor this compound enhances the butyrate derivative D1-induced apoptosis via caspase 8 activation in Kasumi 1 t(8;21) acute myeloid leukaemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. This compound, a new JNK inhibitor, protects dopaminergic neurons in the MPTP model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Activation of caspase-3 and c-Jun NH2-terminal kinase signaling pathways involving heroin-induced neuronal apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. [PDF] this compound, an anthrapyrazolone inhibitor of Jun N-terminal kinase | Semantic Scholar [semanticscholar.org]

- 17. angiotensin-1-2-1-7-amide.com [angiotensin-1-2-1-7-amide.com]

- 18. researchgate.net [researchgate.net]

- 19. spandidos-publications.com [spandidos-publications.com]

- 20. pubcompare.ai [pubcompare.ai]

- 21. pubcompare.ai [pubcompare.ai]

- 22. lb-broth-lennox.com [lb-broth-lennox.com]

SP600125: A Technical Guide to its Role in Modulating Inflammatory Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

SP600125 is a potent, reversible, and ATP-competitive inhibitor of c-Jun N-terminal kinases (JNK), a family of serine/threonine protein kinases involved in critical cellular processes.[1][2] As a member of the mitogen-activated protein kinase (MAPK) family, the JNK signaling pathway is a key regulator of inflammatory responses, apoptosis, and cell differentiation.[3] Consequently, this compound has become an invaluable pharmacological tool for elucidating the role of JNK in various pathological conditions, particularly inflammatory diseases.[4] This guide provides an in-depth analysis of this compound's mechanism of action, its effects on inflammatory signaling cascades, quantitative data on its inhibitory activities, and detailed protocols for its application in experimental settings.

Mechanism of Action and Kinase Selectivity

This compound exerts its inhibitory effect by competing with ATP for the binding site on JNK enzymes, thereby preventing the phosphorylation of its downstream substrates.[2][5] It is a broad-spectrum JNK inhibitor, targeting all three major isoforms (JNK1, JNK2, and JNK3) with high potency in the nanomolar range.[1]

The primary downstream effect of JNK inhibition is the reduced phosphorylation of the transcription factor c-Jun, a key component of the Activator Protein-1 (AP-1) complex.[2] AP-1 regulates the expression of numerous genes involved in inflammation, including cytokines and cyclooxygenase-2 (COX-2).[2][6] By preventing c-Jun phosphorylation, this compound effectively downregulates the expression of these pro-inflammatory mediators.[2][5]

While this compound is highly potent against JNK isoforms, it also exhibits activity against other kinases, albeit at higher concentrations. Its selectivity is a critical factor for interpreting experimental results.[1][5] The compound shows significantly greater selectivity for JNK compared to other MAP kinases like ERK1 and p38.[2][4][7]

| Table 1: Kinase Inhibitory Profile of this compound | |

| Kinase Target | IC₅₀ (nM) |

| JNK1 | 40[1] |

| JNK2 | 40[1] |

| JNK3 | 90[1] |

| Aurora kinase A | 60[1] |

| FLT3 | 90[1] |

| TRKA | 70[1] |

| MKK4 | ~400 (>10-fold selective vs JNK1/2)[1] |

| PKB, PKCα | ~1000 (>25-fold selective vs JNK1/2)[1] |

| ERK2, p38 | >10000 (>100-fold selective vs JNK1/2)[1] |

Effects on Inflammatory Pathways and Cytokine Production

This compound has been demonstrated to be a powerful suppressor of inflammatory responses both in vitro and in vivo.[2] Its primary anti-inflammatory effects are mediated through the inhibition of the JNK/AP-1 axis, leading to a marked reduction in the production of key pro-inflammatory cytokines.[6][8]

Inhibition of AP-1 and NF-κB Pathways

The transcription factor AP-1 is a critical downstream target of the JNK pathway.[6] By inhibiting JNK, this compound prevents the phosphorylation and activation of c-Jun, thereby reducing AP-1 DNA binding and subsequent transcription of inflammatory genes.[6][8] Studies in murine colitis models have shown that treatment with this compound leads to a significant reduction in AP-1 DNA binding activity.[6]

The relationship with the NF-κB pathway is more complex. While JNK and NF-κB signaling pathways are functionally interconnected, this compound does not appear to directly inhibit the canonical NF-κB pathway.[9] At concentrations that effectively block c-Jun phosphorylation, this compound does not prevent the degradation of IκBα, a key step in NF-κB activation.[2] However, the anti-apoptotic function of NF-κB can be mediated in part by its ability to downregulate sustained JNK activation, indicating significant crosstalk between the two pathways.[9]

References

- 1. This compound | JNK inhibitor | Mechanism | Concentration [selleckchem.com]

- 2. This compound, an anthrapyrazolone inhibitor of Jun N-terminal kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound Induces Src and Type I IGF Receptor Phosphorylation Independent of JNK [mdpi.com]

- 4. agscientific.com [agscientific.com]

- 5. Structural basis for the selective inhibition of JNK1 by the scaffolding protein JIP1 and this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The specific JNK inhibitor this compound targets tumour necrosis factor-α production and epithelial cell apoptosis in acute murine colitis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. angiotensin-1-2-1-7-amide.com [angiotensin-1-2-1-7-amide.com]

- 8. The specific JNK inhibitor this compound targets tumour necrosis factor-alpha production and epithelial cell apoptosis in acute murine colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Understanding the Cell Permeability of SP600125: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

SP600125 is a potent and selective inhibitor of c-Jun N-terminal kinases (JNKs), a family of serine/threonine protein kinases involved in various cellular processes, including inflammation, apoptosis, and cell proliferation. Its utility as a research tool and potential therapeutic agent is fundamentally linked to its ability to traverse the cell membrane and reach its intracellular targets. This technical guide provides an in-depth analysis of the cell permeability of this compound, offering a compilation of its physicochemical properties, detailed experimental protocols for permeability assessment, and a discussion of the signaling pathways it modulates. While specific quantitative permeability coefficients for this compound are not widely published, this guide furnishes researchers with the necessary protocols to determine these values empirically.

Physicochemical Properties and Solubility

The cell permeability of a small molecule is significantly influenced by its physicochemical characteristics. This compound is an anthrapyrazolone derivative with a molecular weight of 220.23 g/mol .[1] A key factor governing its passive diffusion across the lipid bilayer of the cell membrane is its solubility. This compound is characterized by poor aqueous solubility but exhibits good solubility in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol.[1][2][3] This lipophilic nature is a strong indicator of its potential for passive transcellular transport.

For experimental purposes, stock solutions are typically prepared in DMSO.[1][2] It is crucial to maintain a low final concentration of DMSO in cell culture media (generally below 0.1%) to avoid solvent-induced cytotoxicity, which could confound permeability measurements.[4]

Table 1: Physicochemical and Solubility Data for this compound

| Property | Value | Source |

| Molecular Weight | 220.23 g/mol | [1] |

| Molecular Formula | C₁₄H₈N₂O | [1] |

| CAS Number | 129-56-6 | [1] |

| Water Solubility | Poorly soluble/Insoluble | [1][2][3][5] |

| DMSO Solubility | ≥11 mg/mL; up to 100 mM | [3] |

| Ethanol Solubility | ≥2.56 mg/mL (with warming) | [3][4] |

Assessing Cell Permeability: Experimental Protocols

To quantitatively assess the cell permeability of this compound, two standard in vitro assays are widely employed: the Caco-2 permeability assay and the Parallel Artificial Membrane Permeability Assay (PAMPA).

Caco-2 Permeability Assay

The Caco-2 cell line, derived from human colorectal adenocarcinoma, serves as the gold standard for in vitro prediction of intestinal drug absorption.[6] When cultured on semipermeable supports, Caco-2 cells differentiate into a polarized monolayer with tight junctions and express various transporters, mimicking the intestinal epithelium.[6][7] This model allows for the assessment of both passive diffusion and active transport mechanisms.

Experimental Protocol: Caco-2 Permeability Assay

-

Cell Culture: Caco-2 cells are seeded on Transwell™ inserts and cultured for 21-24 days to allow for differentiation and the formation of a confluent monolayer.[7]

-

Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).[8]

-

Compound Preparation: A stock solution of this compound is prepared in DMSO and then diluted to the final desired concentration (e.g., 10 µM) in a suitable buffer (e.g., pH 7.4).[7]

-

Permeability Measurement (Apical to Basolateral):

-

The culture medium from the apical (donor) and basolateral (receiver) chambers is replaced with the transport buffer.

-

The this compound solution is added to the apical chamber.

-

The plate is incubated at 37°C with 5% CO₂ for a specified time (e.g., 2 hours).[7]

-

Samples are collected from both chambers at the end of the incubation period.

-

-

Permeability Measurement (Basolateral to Apical): To assess potential efflux, the experiment is repeated by adding the this compound solution to the basolateral chamber and sampling from the apical chamber.

-

Sample Analysis: The concentration of this compound in the collected samples is quantified using a sensitive analytical method, typically liquid chromatography-mass spectrometry (LC-MS/MS).[7]

-

Calculation of Apparent Permeability Coefficient (Papp): The Papp value is calculated using the following equation:

-

Papp (cm/s) = (dQ/dt) / (A * C₀)

-

Where dQ/dt is the rate of drug transport, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.

-

dot

Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a high-throughput, cell-free assay that models passive transcellular permeability.[9] It measures the diffusion of a compound from a donor compartment through an artificial lipid membrane to an acceptor compartment.[9][10] This assay is particularly useful for assessing the passive diffusion potential of a compound, as it excludes the complexities of active transport and metabolism.[9][10]

Experimental Protocol: PAMPA

-

Membrane Preparation: A filter plate (donor plate) is coated with a solution of lipids (e.g., lecithin in dodecane) to form an artificial membrane.[11]

-

Compound Preparation: A stock solution of this compound is prepared in DMSO and diluted in a buffer to the final concentration.

-

Assay Setup:

-

The acceptor plate is filled with buffer.

-

The donor plate, with the artificial membrane, is placed on top of the acceptor plate.

-

The this compound solution is added to the donor wells.

-

-

Incubation: The plate assembly is incubated at room temperature for a defined period (e.g., 5 to 18 hours).[10][11]

-

Sample Analysis: The concentration of this compound in both the donor and acceptor wells is determined, typically by UV-Vis spectroscopy or LC-MS/MS.

-

Calculation of Effective Permeability (Pe): The effective permeability is calculated based on the concentration of the compound in the donor and acceptor wells at the end of the incubation.

dot

This compound and the JNK Signaling Pathway

Upon entering the cell, this compound exerts its biological effects by inhibiting the JNK signaling pathway. JNKs are activated by a variety of cellular stresses and inflammatory cytokines. The activation cascade involves a series of phosphorylation events mediated by upstream kinases. Once activated, JNKs phosphorylate a range of transcription factors, most notably c-Jun, a component of the AP-1 transcription factor complex. The phosphorylation of c-Jun enhances its transcriptional activity, leading to the expression of genes involved in inflammation and apoptosis. This compound acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket of JNKs and preventing the phosphorylation of their substrates.[2]

dot

Conclusion

This compound is widely recognized as a cell-permeable inhibitor of JNK, a property attributed to its lipophilic nature. While quantitative data on its permeability are not extensively documented in the public domain, this guide provides detailed, actionable protocols for the Caco-2 and PAMPA assays, enabling researchers to determine the apparent and effective permeability coefficients of this compound. A thorough understanding of its cell permeability is paramount for the accurate interpretation of in vitro studies and for guiding its potential development as a therapeutic agent. The provided diagrams and experimental workflows serve as a valuable resource for scientists and drug development professionals working with this important kinase inhibitor.

References

- 1. This compound | Cell Signaling Technology [cellsignal.com]

- 2. This compound, an anthrapyrazolone inhibitor of Jun N-terminal kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. lb-broth-lennox.com [lb-broth-lennox.com]

- 4. angiotensin-1-2-1-7-amide.com [angiotensin-1-2-1-7-amide.com]

- 5. This compound | JNK inhibitor | Mechanism | Concentration [selleckchem.com]

- 6. Caco-2 Permeability Assay Protocol - Creative Bioarray [dda.creative-bioarray.com]

- 7. charnwooddiscovery.com [charnwooddiscovery.com]

- 8. enamine.net [enamine.net]

- 9. PAMPA | Evotec [evotec.com]

- 10. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray [dda.creative-bioarray.com]

- 11. bioassaysys.com [bioassaysys.com]

The JNK Signaling Pathway and its Inhibition by SP600125: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The c-Jun N-terminal kinase (JNK) signaling pathway, a critical component of the mitogen-activated protein kinase (MAPK) cascade, plays a pivotal role in a myriad of cellular processes, including inflammation, apoptosis, and cell proliferation.[1] Dysregulation of this pathway is implicated in numerous pathologies, such as neurodegenerative diseases, inflammatory disorders, and cancer, making it a compelling target for therapeutic intervention.[1][2] SP600125 is a potent, cell-permeable, and reversible inhibitor of JNK enzymes that has become an invaluable tool in dissecting the physiological and pathological functions of the JNK pathway.[3] This technical guide provides an in-depth overview of the JNK signaling cascade, the mechanism of action of this compound, comprehensive experimental protocols for its use, and a summary of its quantitative effects.

The JNK Signaling Pathway: An Overview

The JNK signaling pathway is a three-tiered kinase cascade typically activated by cellular stress signals, such as inflammatory cytokines (e.g., TNF-α, IL-1), growth factors, UV radiation, and oxidative stress.[4][5][6] This cascade involves a MAP Kinase Kinase Kinase (MAP3K), a MAP Kinase Kinase (MAP2K), and a MAP Kinase (MAPK), which is JNK itself.

Upstream Activation: A diverse array of upstream kinases, including MEKK1/2/4, ASK1, and TAK1, can initiate the JNK cascade.[5][7] These MAP3Ks phosphorylate and activate the downstream MAP2Ks, primarily MKK4 and MKK7.[4][8]

JNK Activation and Downstream Substrates: MKK4 and MKK7, in turn, dually phosphorylate JNK on threonine and tyrosine residues within its activation loop, leading to its activation.[7] Once activated, JNK translocates to the nucleus to phosphorylate a variety of transcription factors, most notably c-Jun, a component of the AP-1 transcription factor complex.[6][9] Phosphorylation of c-Jun enhances its transcriptional activity, leading to the expression of genes involved in various cellular responses.[10] Other downstream targets of JNK include ATF2, p53, and members of the Bcl-2 family, which are involved in apoptosis and cell survival.[6][9]

Figure 1: Simplified JNK Signaling Pathway.

This compound: A Potent JNK Inhibitor

This compound, an anthrapyrazolone derivative, is a reversible and ATP-competitive inhibitor of JNK1, JNK2, and JNK3.[10][11] It binds to the ATP-binding pocket of JNK, preventing the phosphorylation of its downstream substrates.[4]

Figure 2: Mechanism of Action of this compound.

Quantitative Data on this compound Activity

The inhibitory activity of this compound has been quantified against various kinases and in different cellular assays. The following tables summarize key quantitative data.

Table 1: Inhibitory Activity of this compound against JNK Isoforms and Other Kinases

| Kinase | IC50 (nM) | Selectivity vs. JNK1/2 | Reference(s) |

| JNK1 | 40 | - | [12] |

| JNK2 | 40 | - | [12] |

| JNK3 | 90 | ~2.25-fold | [12] |

| MKK4 | >10-fold less sensitive | 10-fold | [12] |

| MKK3 | >25-fold less sensitive | 25-fold | [12] |

| MKK6 | >25-fold less sensitive | 25-fold | [12] |

| PKB | >25-fold less sensitive | 25-fold | [12] |

| PKCα | >25-fold less sensitive | 25-fold | [12] |

| ERK2 | >100-fold less sensitive | 100-fold | [12] |

| p38 | >100-fold less sensitive | 100-fold | [12] |

| Chk1 | >100-fold less sensitive | 100-fold | [12] |

| EGFR | >100-fold less sensitive | 100-fold | [12] |

| Aurora kinase A | 60 | - | [12] |

| FLT3 | 90 | - | [12] |

| TRKA | 70 | - | [12] |

Table 2: Cellular Effects of this compound

| Cellular Process | Cell Type | IC50 (µM) | Reference(s) |

| Inhibition of c-Jun phosphorylation | Jurkat T cells | 5 - 10 | [12] |

| Inhibition of COX-2 expression | CD4+ cells | 5 - 12 | [12] |

| Inhibition of IL-2 expression | CD4+ cells | 5 - 12 | [12] |

| Inhibition of IL-10 expression | CD4+ cells | 5 - 12 | [12] |

| Inhibition of IFN-γ expression | CD4+ cells | 5 - 12 | [12] |

| Inhibition of TNF-α expression | CD4+ cells | 5 - 12 | [12] |

| Inhibition of IL-2 expression | Th1 and Th2 cultures | 5 | [10] |

| Inhibition of IFN-γ expression | Jurkat T cells | 7 | [10] |

| Inhibition of TNF-α mRNA | Primary human monocytes | 10 | [10] |

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound in research. Below are protocols for key experiments.

Western Blot Analysis of JNK Pathway Inhibition

This protocol details the detection of phosphorylated c-Jun (a direct downstream target of JNK) to assess the inhibitory effect of this compound.

Materials:

-

Cells of interest (e.g., Jurkat T cells)

-

Cell culture medium and supplements

-

This compound (stock solution in DMSO)

-

Stimulating agent (e.g., PMA and ionomycin, or TNF-α)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-c-Jun (Ser63/73), anti-c-Jun, anti-β-actin (loading control)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Cell Culture and Treatment: Seed cells at an appropriate density and allow them to adhere or grow to the desired confluency. Pre-treat cells with various concentrations of this compound (e.g., 1-50 µM) or vehicle (DMSO) for a specified time (e.g., 1-2 hours).[13] Stimulate the cells with an appropriate agent (e.g., PMA/ionomycin) for a short period (e.g., 30 minutes) to activate the JNK pathway.[13]

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer. Scrape the cells and collect the lysate.

-

Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each sample using a BCA assay.

-

SDS-PAGE and Western Blotting: Normalize protein concentrations and prepare samples with Laemmli buffer. Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against phospho-c-Jun overnight at 4°C. Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the signal using an ECL substrate and an imaging system.

-

Stripping and Re-probing: To normalize for total protein levels, the membrane can be stripped and re-probed with antibodies against total c-Jun and a loading control like β-actin.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, or cytotoxicity after treatment with this compound.

Materials:

-

Cells of interest

-

96-well cell culture plates

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.[14][15]

-

Compound Treatment: Treat the cells with a range of concentrations of this compound for the desired duration (e.g., 24, 48, or 72 hours).[13] Include vehicle-treated (DMSO) and untreated control wells.

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals by viable cells.[15][16]

-

Solubilization: Carefully remove the medium and add 100-200 µL of solubilization solution to each well to dissolve the formazan crystals.[16]

-

Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value can be determined by plotting cell viability against the log of the this compound concentration.

In Vitro Kinase Assay